Fischer Esterification: Comparable Yield Efficiency
Ethyl 4-bromophenylacetate is prepared from 4-bromophenylacetic acid and ethanol under H₂SO₄ catalysis with reported isolated yields of 97% (80.2 g scale) and 99% (28 g scale, EP1123918 Takeda protocol) [1]. By comparison, the methyl ester synthesis from the same acid and methanol is reported to yield approximately 98% (220 g scale) under analogous conditions [2]. The ethyl ester synthesis thus matches the methyl ester in preparative efficiency while producing a product with a lower melting point and higher lipophilicity, offering downstream handling advantages without sacrificing atom economy.
| Evidence Dimension | Isolated yield of Fischer esterification from 4-bromophenylacetic acid |
|---|---|
| Target Compound Data | 97% (80.2 g scale, 24 h reflux) [ChemicalBook]; 99% (28 g scale, 15 h reflux) [EP1123918] |
| Comparator Or Baseline | Methyl 4-bromophenylacetate: 98% yield (220 g scale, 2 h reflux + 16 h stir) [ChemicalBook] |
| Quantified Difference | Comparable high yields (97–99% vs. 98%); ethyl ester offers additional handling flexibility |
| Conditions | H₂SO₄-catalysed Fischer esterification; ethanol or methanol solvent; reflux |
Why This Matters
The ethyl ester can be procured or prepared in near-quantitative yield, minimising raw-material cost and waste, without the solid-handling constraints of the methyl ester or free acid.
- [1] ChemicalBook. Ethyl 4-bromophenylacetate Synthesis: 97% yield (80.2 g); EP1123918 Takeda Chemical Industries, 2001: 99% yield. https://www.chemicalbook.cn/synthesis/ethyl-4-bromophenylacetate.htm View Source
- [2] ChemicalBook. Methyl 4-bromophenylacetate (CAS 41841-16-1) Synthesis: 98% yield (220.1 g). https://www.chemicalbook.cn/CASEN_41841-16-1.htm View Source
